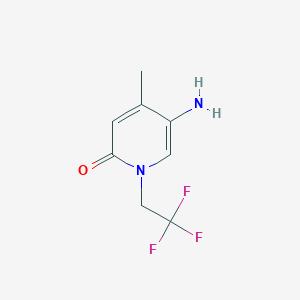
5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrazine ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
The synthesis of 5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized using a condensation reaction between appropriate aldehydes and amines under reflux conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the methyl group is added to the piperidine nitrogen.
Formation of the Pyrazine Ring: The pyrazine ring is formed through a cyclization reaction involving the pyrimidine intermediate.
Final Assembly: The final compound is assembled by coupling the pyrazine and pyrimidine intermediates under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can lead to the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
5-((6-(Methyl(4-methylpiperidin-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-4-yl)amino)pyrazine-2-carbonitrile: This compound has a similar structure but includes a pyridine ring instead of a pyrazine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-4-yl)amino)pyrimidine-2-carbonitrile: This compound has a pyrimidine ring in place of the pyrazine ring.
The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N8 |
|---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
5-[[6-[methyl-(4-methylpiperidin-4-yl)amino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c1-16(3-5-18-6-4-16)24(2)15-7-13(21-11-22-15)23-14-10-19-12(8-17)9-20-14/h7,9-11,18H,3-6H2,1-2H3,(H,20,21,22,23) |
InChI Key |
JCFITGQUQXNNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)N(C)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13079364.png)
![2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13079368.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride](/img/structure/B13079379.png)

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079394.png)




